Epo-3OH-triptolide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147809-20-9 |
|---|---|
Molecular Formula |
C23H49NO3 |
Synonyms |
13,14-epoxide-9,11,12-trihydroxytriptolide |
Origin of Product |
United States |
Preclinical Pharmacological Activities of Epo 3oh Triptolide and Its Analogues
Anti-inflammatory Efficacy in Cellular and Animal Models
Epo-3OH-triptolide, also known as (5R)-5-hydroxytriptolide and LLDT-8, is a modified analogue of triptolide (B1683669). nih.gov It has been developed to retain the therapeutic benefits of triptolide while potentially reducing its toxicity. nih.govmdpi.com
Modulation of Pro-inflammatory Cytokine and Chemokine Expression
This compound has been shown to effectively inhibit the production of several pro-inflammatory cytokines. In a rat model of collagen-induced arthritis (CIA), a condition that mimics rheumatoid arthritis, treatment with LLDT-8 significantly suppressed the increased expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6). spandidos-publications.com Similarly, in a model of cerebral ischemia/reperfusion injury, LLDT-8 reduced the expression of pro-inflammatory cytokines in the ischemic cortex. nih.gov
In cellular models, LLDT-8 has demonstrated a direct inhibitory effect on the release of inflammatory mediators. In lipopolysaccharide (LPS)-stimulated primary astrocytes, the compound inhibited the generation of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and IL-1β. nih.govresearchgate.net It also reduced the expression of TNF-α and IL-1β in the culture supernatant of these cells. nih.gov Furthermore, in BV-2 microglia and primary microglia treated with LPS, LLDT-8 inhibited the release of NO and the expression of TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS). nih.gov The parent compound, triptolide, has also been shown to suppress the production of various pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, IL-8, and TNF-α. mdpi.comnih.gov
The anti-inflammatory effects of LLDT-8 are linked to its ability to modulate key signaling pathways. It has been observed to suppress the IκB/NF-κB cascade, a central pathway in the inflammatory response. nih.gov Specifically, LLDT-8 inhibited the degradation of IκBα and the subsequent nuclear translocation of NF-κB. nih.gov It also suppressed the expression of Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway. nih.gov
Table 1: Effects of this compound (LLDT-8) on Pro-inflammatory Mediators
| Model System | Mediator | Effect |
| Collagen-Induced Arthritis (Rat) | IL-1β, IL-6 | Decreased expression |
| Cerebral Ischemia/Reperfusion (Rat) | Pro-inflammatory cytokines | Decreased expression |
| LPS-stimulated Primary Astrocytes | NO, TNF-α, IL-1β | Inhibited generation and expression |
| LPS-stimulated Microglia (BV-2 and Primary) | NO, TNF-α, IL-1β, iNOS | Inhibited release and expression |
Effects on Immune Cell Infiltration and Function
The anti-inflammatory properties of this compound extend to its influence on immune cell activity. Triptolide, the parent compound, has been shown to inhibit the infiltration of macrophages. nih.govfrontiersin.org It also affects the function of various immune cells. For instance, triptolide can inhibit the maturation and trafficking of dendritic cells, which are crucial for initiating T-cell mediated immunity. nih.gov Furthermore, it has been reported to suppress the functions of T cells and macrophages. mdpi.com
Anti-inflammatory Effects in Specific Preclinical Disease Models
The anti-inflammatory and immunomodulatory effects of this compound have been evaluated in several preclinical models of disease.
Rheumatoid Arthritis: In a rat model of collagen-induced arthritis (CIA), LLDT-8 administration improved disease progression scores and reduced the incidence and severity of arthritis. spandidos-publications.comnih.gov This effect was associated with the suppression of inflammation and iNOS protein expression. spandidos-publications.comnih.gov The compound also influenced the OPG/RANK/RANKL signaling pathway, which is involved in bone metabolism and is dysregulated in rheumatoid arthritis. spandidos-publications.com
Neuroinflammation and Neurodegenerative Diseases: LLDT-8 has shown protective effects in models of neurological inflammation. In primary astrocytes stimulated with lipopolysaccharide (LPS), a model for neuroinflammation, LLDT-8 inhibited the inflammatory cascade. nih.govresearchgate.net It has also been shown to protect against cerebral ischemia/reperfusion injury by suppressing microglia-mediated neuroinflammation. nih.gov These findings suggest a potential therapeutic role for LLDT-8 in neurodegenerative diseases. nih.goveuropeanreview.org
Psoriasis: A study found that LLDT-8 can inhibit the IL-36α signaling pathway and significantly alleviate psoriasis-like skin inflammation induced by imiquimod, suggesting its potential as a treatment for psoriasis. europeanreview.org
HIV-related Immune Reconstitution Inflammatory Syndrome: In a clinical study involving HIV patients who were immunological non-responders to antiretroviral therapy, LLDT-8 was found to enhance CD4 recovery and reduce inflammation. vastprotech.com
Immunosuppressive Actions in Preclinical Contexts
This compound and its parent compound, triptolide, exhibit potent immunosuppressive properties, which contribute to their therapeutic potential in autoimmune diseases and transplantation. mdpi.comontosight.ainih.gov
Impact on Lymphocyte Proliferation and Activation
This compound has been shown to inhibit the proliferation of lymphocytes. mdpi.com In vitro studies have demonstrated that LLDT-8 significantly inhibits the proliferation of splenocytes induced by concanavalin (B7782731) A (ConA), lipopolysaccharide (LPS), or mixed lymphocyte reaction (MLR). ncats.io The parent compound, triptolide, also inhibits T-cell activation by affecting interleukin-2 (B1167480) (IL-2) transcription. nih.gov It has been shown to inhibit the expression of IL-2 and interferon-γ (IFN-γ) in T-cells. nih.gov Furthermore, triptolide can promote the apoptosis of T lymphocytes. nih.gov
Table 2: Immunosuppressive Effects of this compound (LLDT-8) on Lymphocytes
| Cell Type | Stimulant | Effect |
| Splenocytes | Concanavalin A (ConA) | Inhibited proliferation |
| Splenocytes | Lipopolysaccharide (LPS) | Inhibited proliferation |
| Splenocytes | Mixed Lymphocyte Reaction (MLR) | Inhibited proliferation |
Effects on Antigen-Presenting Cells
The immunosuppressive effects of these compounds also involve their action on antigen-presenting cells (APCs), such as dendritic cells (DCs). mdpi.com Dendritic cells are critical for initiating immune responses by presenting antigens to T cells. nih.gov Triptolide has been shown to be a potent suppressor of DC maturation and trafficking. nih.govnih.gov It inhibits the phenotypic changes associated with mature DCs and impairs their ability to stimulate T-cell responses. nih.gov
Immunosuppression in Autoimmune and Transplant Models
This compound, also known as 13,14-Epoxide-9,11,12-trihydroxytriptolide, belongs to the triptolide family of compounds. ontosight.ai While specific preclinical data on this compound in autoimmune and transplant models are limited, extensive research on its parent compound, triptolide, provides significant insights into its potential immunosuppressive activities. Triptolide has been identified as a potent immunosuppressive and anti-inflammatory agent. patsnap.com
Triptolide has demonstrated efficacy in various animal models of autoimmune diseases. royaltcm.com It has been used for the treatment of conditions such as rheumatoid arthritis and systemic lupus erythematosus. royaltcm.com The immunosuppressive effects of triptolide are attributed to its ability to inhibit the activation of T-cells and the production of pro-inflammatory cytokines. patsnap.com Specifically, it has been shown to inhibit the transcription of interleukin-2 in T-cells. semanticscholar.org In models of experimental autoimmune encephalomyelitis, a model for multiple sclerosis, triptolide treatment reduced inflammatory infiltration and demyelination. royaltcm.com
In the context of transplantation, triptolide has shown promise in preventing allograft rejection. researchgate.net In a murine aortic transplant model, triptolide was found to alleviate the thickening of the inner layer of the allografts by reducing the infiltration of T lymphocytes and macrophages. researchgate.net It also decreased the levels of pro-inflammatory factors such as TNF-α, IL-2, and IL-6 within the graft. researchgate.net Furthermore, in a study on skin allograft survival, triptolide was found to inhibit graft rejection in a dose-dependent manner and suppressed the induction of cytotoxic T-lymphocytes. mdpi.com
The mechanism of triptolide's immunosuppressive action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for immune and inflammatory responses. ontosight.aisemanticscholar.org By inhibiting NF-κB, triptolide effectively downregulates the expression of multiple inflammatory mediators. thno.org
Anticancer Activities in In Vitro and In Vivo Tumor Models
The anticancer properties of triptolide and its analogues have been extensively studied in a variety of preclinical settings. These compounds have shown broad-spectrum antitumor activity against both solid tumors and hematological malignancies. thno.org
Triptolide and its derivatives have demonstrated potent anti-proliferative effects across a wide range of cancer cell lines. Triptolide has been shown to inhibit the proliferation of human fibrosarcoma HT-1080, human squamous carcinoma SAS, and human uterine cervical carcinoma SKG-II cells in a dose-dependent manner. royaltcm.com In non-small cell lung cancer (NSCLC) cells, triptolide effectively reduced cell viability. semanticscholar.org Studies on neuroblastoma cells also revealed that triptolide leads to a reduction in cell growth and proliferation. nih.gov
The anti-proliferative mechanism of triptolide is often linked to its ability to induce cell cycle arrest. thno.org In neuroblastoma cells, triptolide was found to cause cell cycle arrest in the S phase. nih.gov In colon cancer cells, it was observed to inhibit the transcriptional activation of E2F, a key regulator of the cell cycle. thno.org For acute myeloid leukemia (AML) cells, triptolide treatment resulted in cell cycle arrest at the G1 phase. frontiersin.org
| Cell Line | Cancer Type | Effect of Triptolide/Analogue | Reference |
| HT-1080 | Fibrosarcoma | Inhibition of proliferation | royaltcm.com |
| SAS | Squamous Carcinoma | Inhibition of proliferation | royaltcm.com |
| SKG-II | Uterine Cervical Carcinoma | Inhibition of proliferation | royaltcm.com |
| NSCLC cells | Non-Small Cell Lung Cancer | Reduced cell viability | semanticscholar.org |
| BE(2)-C | Neuroblastoma | Reduction in cell growth and proliferation, S-phase arrest | nih.gov |
| THP-1 | Acute Myeloid Leukemia | G1 phase arrest | frontiersin.org |
A primary mechanism through which triptolide and its analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. thno.org Triptolide has been shown to induce apoptosis in a variety of cancer cell lines, including those of the pancreas, breast, lung, and in leukemia. nih.gov
In human pancreatic cancer cells, triptolide treatment leads to apoptosis, which is potentially mediated by the upregulation of the apoptosis-associated genes caspase-3 and bax. nih.gov For acute myeloid leukemia (AML) cells, triptolide induces apoptosis in a dose-dependent manner. frontiersin.org Specifically, in MV-4-11 leukemia cells, treatment with 20 nM and 50 nM of triptolide for 48 hours resulted in an average of 54.70% and 98.07% cell apoptotic death, respectively. frontiersin.org In THP-1 leukemia cells, the same concentrations led to 43.02% and 79.38% apoptotic death. frontiersin.org The pro-apoptotic activity of triptolide is also linked to its ability to inhibit heat shock protein 70 (HSP70), which is overexpressed in many cancers and confers resistance to apoptosis. nih.gov
A novel triptolide pro-drug, CK21, was found to induce mitochondrial-mediated tumor cell apoptosis in human pancreatic cancer by inhibiting the NF-κB pathway. elifesciences.org
| Cell Line | Cancer Type | Apoptotic Effect | Key Findings | Reference |
| SW1990 | Pancreatic Cancer | Induces apoptosis | Upregulation of caspase-3 and bax | nih.gov |
| MV-4-11 | Acute Myeloid Leukemia | Dose-dependent apoptosis | 54.70% apoptosis at 20 nM | frontiersin.org |
| THP-1 | Acute Myeloid Leukemia | Dose-dependent apoptosis | 43.02% apoptosis at 20 nM | frontiersin.org |
| Pancreatic Cancer Cells | Pancreatic Cancer | Induces apoptosis | Inhibition of HSP70 | nih.gov |
| Pancreatic Tumor Organoids | Pancreatic Cancer | Mitochondrial-mediated apoptosis | Mediated by CK21 (triptolide pro-drug) via NF-κB inhibition | elifesciences.org |
Triptolide has been shown to possess anti-metastatic and anti-angiogenic properties, which are crucial in preventing the spread and growth of tumors. thno.org It can inhibit the metastasis of solid tumors, a primary cause of cancer-related mortality. royaltcm.com In a study using B16F10 melanoma cells, triptolide prevented dissemination to the spleen and lungs of mice. nih.gov The anti-metastatic activity may be due to the downregulation of various cytokine-receptors and the suppression of vascular endothelial growth factor (VEGF). nih.gov
The anti-angiogenic activity of triptolide, the inhibition of new blood vessel formation, has been demonstrated in several preclinical models. nih.gov In human gastric cancer AGS cells, triptolide was found to suppress angiogenesis by inhibiting the expression of interleukin-8 (IL-8), a pro-inflammatory cytokine that promotes angiogenesis. frontiersin.org This effect was mediated through the downregulation of ROS-mediated signaling pathways. frontiersin.org In a model of rheumatoid arthritis, triptolide exhibited potent anti-angiogenic activity by downregulating various angiogenic activators. nih.gov
Triptolide and its analogues have been found to work synergistically with other chemotherapy drugs, enhancing their anticancer effects. thno.org This suggests that these compounds could be used in combination therapies to improve treatment outcomes and potentially overcome drug resistance. thno.org
In a study on colon carcinoma, the combination of triptolide and 5-fluorouracil (B62378) (5-FU) showed synergistic effects at lower concentrations, leading to a higher rate of apoptosis compared to either drug alone. nih.gov In a xenograft model of colon carcinoma, the combination of triptolide and 5-FU resulted in a tumor inhibition rate of 96.78%, which was more significant than the inhibition rates of triptolide (78.53%) or 5-FU (84.16%) alone. nih.gov
Triptolide has also been shown to enhance the sensitivity of non-small cell lung cancer (NSCLC) cells to chemotherapeutic agents like cisplatin. frontiersin.org In acute myeloid leukemia (AML) cells, a synergistic effect was observed when triptolide was combined with idarubicin (B193468) or AraC, leading to significantly higher percentages of apoptosis. nih.gov The analogue Minnelide (B609045) has been shown to improve the efficacy of standard chemotherapy agents like carboplatin (B1684641) and paclitaxel (B517696) in ovarian cancer. thno.org
The anticancer efficacy of triptolide and its analogues has been demonstrated in various in vivo cancer models.
Pancreatic Cancer: Triptolide has shown significant inhibitory effects on pancreatic cancer. thno.org In an orthotopic model of pancreatic cancer, in vivo administration of triptolide decreased tumor growth and significantly reduced local-regional tumor spread. nih.gov The water-soluble triptolide analogue, Minnelide, has been evaluated as a therapeutic agent against pancreatic cancer. thno.org A novel pro-drug of triptolide, CK21, was effective at eliminating large pancreatic tumors in both heterotopic and orthotopic xenograft animal models with minimal toxicity. elifesciences.org
Leukemia: In a THP-1 xenograft mouse model of leukemia, triptolide significantly inhibited tumor growth in a dose-dependent manner. frontiersin.org Triptolide has also been found to inhibit T-cell acute lymphoblastic leukaemia (T-ALL) by affecting the Wnt signalling pathway. nih.gov
Lung Cancer: In a rat model of orthotopic lung cancer, intranasal administration of liposomal triptolide significantly inhibited lung tumor growth. semanticscholar.org In a xenograft model using NCI-H1299 non-small cell lung cancer cells, triptolide suppressed tumor growth and lung metastasis. researchgate.net
Neuroblastoma: A xenograft experiment with BE(2)-C human neuroblastoma cells showed that triptolide significantly reduced tumor growth and development in vivo. nih.gov
Breast Cancer: The triptolide analogue, triptophenolide (B192632) (TRI), was shown to inhibit the growth of MCF-7 breast cancer xenografts, reducing both tumor volume and weight. mdpi.com
Colon Cancer: In a xenograft model of colon carcinoma, the combination of triptolide and 5-FU was superior in inhibiting tumor growth compared to the individual agents. nih.gov
Molecular and Cellular Mechanisms of Action of Epo 3oh Triptolide
Modulation of Key Signaling Pathways
The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Its dysregulation is a hallmark of many cancers and inflammatory diseases. Research indicates that triptolide (B1683669) is a potent inhibitor of this pathway. nih.govnih.gov It has been shown to suppress NF-κB-mediated inflammatory responses. nih.gov The mechanism of inhibition involves multiple points in the cascade. Triptolide has been observed to inhibit the activation of NF-κB, specifically targeting the p65 subunit. nih.govresearchgate.net This is achieved by preventing the degradation of its inhibitor, IκBα, thus sequestering the NF-κB complex in the cytoplasm. nih.gov
Furthermore, triptolide can effectively block the translocation of the active p65 subunit from the cytoplasm into the nucleus. mdpi.commdpi.com This action is critical as nuclear translocation is required for NF-κB to bind to DNA and activate the transcription of its target genes. mdpi.com By disrupting the interaction between p65 and its coactivators CBP/p300, triptolide further ensures the suppression of NF-κB's transcriptional activity. researchgate.net Consequently, the expression of downstream genes regulated by NF-κB, which are involved in cell proliferation (cyclin D1), invasion (uPA), and angiogenesis (VEGF), is significantly downregulated. researchgate.net
| Target Protein | Effect of Triptolide | Cellular Consequence |
| NF-κB (p65) | Inhibition of activation/phosphorylation. nih.govresearchgate.net | Reduced inflammatory gene expression. |
| IκBα | Inhibition of degradation. nih.gov | Sequestration of NF-κB in the cytoplasm. |
| p65 Nuclear Translocation | Blocked. mdpi.commdpi.com | Prevention of DNA binding and transcription. |
| Downstream Genes (e.g., Cyclin D1, VEGF) | Downregulated expression. researchgate.net | Inhibition of proliferation and angiogenesis. |
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, p38, and JNK cascades, are critical for transducing extracellular signals to cellular responses like proliferation, differentiation, and apoptosis. Triptolide has been shown to modulate these pathways significantly. A primary mechanism of its action involves the suppression of the ERK1/2 signaling cascade. nih.govnih.gov This inhibition of ERK1/2 phosphorylation and activation is directly linked to some of triptolide's anti-cancer effects, including the inhibition of angiogenesis. nih.govnih.gov Studies have demonstrated that by suppressing ERK1/2 activity, triptolide can downregulate the expression of key angiogenic factors. nih.gov
In addition to the ERK pathway, triptolide also impacts other MAPK cascades, such as p38 and JNK, often leading to an anti-inflammatory response. mdpi.commdpi.com However, the effect of triptolide on MAPK signaling can be context-dependent. In some cellular environments, triptolide treatment has been reported to induce the phosphorylation and activation of ERK, which in turn contributes to the initiation of apoptosis. researchgate.net This suggests that triptolide may differentially regulate MAPK signaling depending on the specific cell type and conditions, leading to varied cellular outcomes.
| Pathway Component | Effect of Triptolide | Associated Outcome |
| ERK1/2 | Suppression of phosphorylation. nih.govnih.gov | Inhibition of angiogenesis and invasion. researchgate.netnih.gov |
| ERK1/2 | Induction of phosphorylation (context-dependent). researchgate.net | Promotion of apoptosis. researchgate.net |
| p38 / JNK | Inhibition of signaling. mdpi.commdpi.com | Anti-inflammatory effects. |
The PI3K/Akt/mTOR pathway is a fundamental signaling network that governs cell growth, proliferation, survival, and metabolism. The interaction of triptolide with this pathway appears complex and may vary between different cell types. In studies involving human breast cancer cells, triptolide was found to have minimal impact on the phosphorylation of Akt, a central kinase in this pathway. nih.gov This suggests that in this particular context, the compound's effects are mediated through other signaling routes.
| Key Protein | Observed Effect of Triptolide | Reference |
| Phospho-Akt | Little to no effect in some breast cancer cells. | nih.gov |
| Phospho-Akt | Reduction in expression in other cell models. | researchgate.net |
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumorigenesis by promoting cell proliferation, survival, and angiogenesis. mdpi.com Triptolide has been identified as a potent inhibitor of the STAT3 signaling pathway. nih.gov It effectively suppresses both the constitutive and inducible activation of STAT3 in various cancer cells. nih.gov The inhibitory mechanism is comprehensive, involving the downregulation of upstream activating kinases such as Janus kinase 1 (JAK1), JAK2, and Src kinase. nih.gov
Concurrently, triptolide upregulates the activity of protein tyrosine phosphatase SHP-1, an enzyme that dephosphorylates and inactivates STAT3. nih.gov By preventing its activation, triptolide also inhibits the binding of STAT3 to DNA, thereby blocking the transcription of its target genes. nih.gov This leads to the decreased expression of crucial proteins involved in cancer progression, including anti-apoptotic proteins (Bcl-xL, Mcl-1), cell cycle regulators (cyclin D1), and angiogenic factors (VEGF). nih.gov In some contexts, the inhibition of the JAK2/STAT3 pathway by triptolide has also been linked to the induction of lethal autophagy in cancer cells. nih.gov
| Component | Effect of Triptolide | Downstream Consequence |
| STAT3 Activation | Suppressed. nih.gov | Inhibition of STAT3 DNA binding. nih.gov |
| Upstream Kinases (JAK1, JAK2, Src) | Downregulated. nih.gov | Reduced STAT3 phosphorylation. |
| Phosphatase (SHP-1) | Upregulated. nih.gov | Increased STAT3 dephosphorylation. |
| STAT3 Target Genes (Bcl-xL, Cyclin D1, VEGF) | Expression downregulated. nih.gov | Induction of apoptosis, cell cycle arrest, and anti-angiogenesis. |
The Wnt/β-catenin signaling pathway is essential during embryonic development and tissue homeostasis, while its aberrant activation is strongly implicated in the development of numerous cancers. Triptolide is recognized as an effective inhibitor of this pathway. nih.govnih.gov One of its primary mechanisms involves promoting the degradation of β-catenin, the central effector protein of the pathway. nih.gov This leads to a reduction in both the cytoplasmic and, more critically, the nuclear levels of β-catenin. nih.gov
The nuclear translocation of β-catenin is a prerequisite for its function as a transcriptional co-activator. By diminishing the nuclear pool of β-catenin, triptolide prevents the activation of Wnt target genes that drive cell proliferation and survival. nih.gov In addition to promoting β-catenin degradation, triptolide can also inhibit the Wnt pathway by epigenetically upregulating the expression of several Wnt inhibitory factors, such as WIF1. nih.gov Through these actions, triptolide can reverse phenotypes associated with aberrant Wnt signaling, such as the epithelial-mesenchymal transition (EMT), and can suppress angiogenesis and induce apoptosis in cancer cells. nih.govnih.gov
| Mechanism | Effect of Triptolide | Cellular Outcome |
| β-catenin Protein Levels | Promotes degradation, reducing cytoplasmic and nuclear levels. nih.govnih.gov | Inhibition of Wnt target gene transcription. |
| Wnt Inhibitory Factors (e.g., WIF1) | Upregulates expression. nih.gov | Extracellular antagonism of Wnt signaling. |
| Epithelial-Mesenchymal Transition (EMT) | Reverses the phenotype. nih.gov | Reduced cell motility and invasion. |
The hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) axis is a critical driver of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. imrpress.com Triptolide exerts potent anti-angiogenic effects by directly targeting this axis. nih.govnih.gov It has been shown to significantly decrease the expression and secretion of VEGFA, a key signaling molecule that stimulates blood vessel formation. researchgate.netnih.govnih.gov
The reduction in VEGF is a direct consequence of triptolide's ability to suppress the expression of HIF-1α, the master transcriptional regulator of the cellular response to hypoxia. nih.govnih.gov Under hypoxic conditions typical of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes like VEGF. imrpress.com Triptolide inhibits HIF-1α expression by interfering with an upstream signaling pathway, specifically by suppressing the activity of ERK1/2 kinase. nih.govnih.gov This disruption of the ERK1/2-HIF-1α-VEGF signaling cascade is a key mechanism underlying the anti-angiogenic and anti-tumor properties of triptolide. nih.gov
| Target | Effect of Triptolide | Functional Consequence |
| VEGFA Expression | Significantly decreased. nih.govnih.gov | Inhibition of endothelial cell tube formation. nih.gov |
| HIF-1α Expression | Suppressed. nih.govnih.gov | Reduced transcriptional activation of pro-angiogenic genes. |
| ERK1/2 Activity | Inhibited. nih.govnih.gov | Downregulation of HIF-1α expression. nih.gov |
Regulation of Gene Expression and Transcriptional Activity
Epo-3OH-triptolide exerts significant control over gene expression and transcriptional activity, primarily through the inhibition of key components of the transcriptional machinery and the modulation of specific gene and microRNA expression.
Inhibition of RNA Polymerase II Activity
A primary mechanism by which this compound governs gene expression is through the direct inhibition of RNA Polymerase II (RNAPII), the enzyme responsible for transcribing all protein-coding genes. This inhibitory action is not direct but is mediated through the targeting of the XPB subunit of the general transcription factor TFIIH. This compound's interaction with XPB disrupts its ATPase activity, which is crucial for the initiation of transcription. This disruption leads to a cascade of events, including the hyperphosphorylation and subsequent degradation of the largest subunit of RNAPII, Rpb1. The degradation of Rpb1 effectively halts global transcription, which is a key factor in the potent cytotoxic effects of this compound against cancer cells.
Effects on Specific Gene Targets (e.g., HSP70, MKP-1, Annexin A5, ATP synthase, β-Tubulin, HSP90)
This compound's influence on transcriptional activity extends to the regulation of specific genes that are critical for cell survival, stress response, and signal transduction.
| Gene Target | Effect of this compound | Cellular Consequence |
| HSP70 | Inhibition of expression | Sensitizes cancer cells to apoptosis by removing a key pro-survival chaperone protein. |
| MKP-1 | Downregulation of mRNA and protein expression | Leads to sustained activation of MAPK signaling pathways, which can promote apoptosis. |
| HSP90 | Inhibition of ATPase activity and disruption of the HSP90-CDC37 complex | Results in the degradation of client proteins, such as CDK4, leading to cell cycle arrest and apoptosis. |
Heat Shock Protein 70 (HSP70): this compound has been shown to inhibit the expression of HSP70, a molecular chaperone that plays a critical role in protecting cells from stress and is often overexpressed in cancer cells, contributing to their survival. By downregulating HSP70, this compound diminishes the protective mechanisms of cancer cells, thereby rendering them more susceptible to apoptosis.
Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1): Research has demonstrated that this compound effectively reduces the expression of MKP-1 at both the mRNA and protein levels in various cancer cell lines, including osteosarcoma. nih.gov MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival. By downregulating MKP-1, this compound leads to the sustained activation of MAPK pathways, which can paradoxically promote apoptosis in cancer cells. nih.gov
Heat Shock Protein 90 (HSP90): this compound acts as a novel middle domain inhibitor of HSP90β. nih.govbiorxiv.org It inhibits the ATPase activity of HSP90, thereby impairing its chaperone function. nih.govbiorxiv.org Furthermore, it disrupts the interaction between HSP90β and its co-chaperone CDC37 by targeting a cysteine residue in the middle domain of HSP90β. nih.govbiorxiv.org This disruption leads to the degradation of HSP90 client proteins, such as CDK4, resulting in G1 phase cell cycle arrest. nih.govbiorxiv.org
While Annexin A5 is utilized as a marker to detect the externalization of phosphatidylserine (B164497) during apoptosis induced by this compound, there is no direct evidence to suggest that Annexin A5 itself is a primary regulatory target of the compound. Similarly, specific studies detailing the direct effects of this compound on the expression or activity of ATP synthase and β-Tubulin as a core mechanism of its action are not prominently featured in the current body of research.
Modulation of MicroRNA Expression (e.g., miR-155, miR-21)
MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation. This compound has been found to modulate the expression of several key miRNAs, contributing to its anticancer effects.
miR-155: this compound has been shown to inhibit the expression of miR-155. In the context of inflammation, this inhibition can suppress the production of pro-inflammatory cytokines. While miR-155 has been implicated in various cancers, the direct link between this compound-mediated miR-155 downregulation and its anticancer activity is an area of ongoing investigation.
miR-21: this compound treatment has been demonstrated to reduce the expression of miR-21 in non-small cell lung cancer cells. nih.govoncotarget.com miR-21 is a well-known oncomiR that promotes cancer cell proliferation and survival by targeting tumor suppressor genes like PTEN. By downregulating miR-21, this compound leads to an increase in PTEN protein levels, which in turn inhibits cell proliferation and enhances apoptosis. nih.govoncotarget.com
Induction of Programmed Cell Death Pathways
A hallmark of this compound's anticancer activity is its potent ability to induce programmed cell death, primarily through the apoptotic pathway. This is achieved through the activation of caspases and the disruption of mitochondrial integrity.
Apoptosis Induction through Caspase Activation (e.g., Caspase-3, Caspase-9, PARP cleavage)
This compound is a robust inducer of caspase-dependent apoptosis. The activation of this proteolytic cascade is a central event in the execution phase of apoptosis.
| Apoptotic Marker | Effect of this compound | Cellular Consequence |
| Caspase-9 | Activation | Initiates the intrinsic apoptotic pathway. |
| Caspase-3 | Activation | Cleaves key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. |
| PARP | Cleavage | A hallmark of caspase-3 activation, indicating the progression of apoptosis. |
Caspase-9 and Caspase-3 Activation: Treatment with this compound leads to the activation of initiator caspase-9 and the executioner caspase-3. The activation of caspase-9 is indicative of the involvement of the intrinsic or mitochondrial pathway of apoptosis. Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, dismantling the cell in an orderly fashion.
PARP Cleavage: A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP by caspase-3 is a well-established hallmark of apoptosis and serves as a reliable indicator of this compound-induced programmed cell death.
Mitochondrial Pathway Disruption (e.g., Bcl-2 family proteins, mitochondrial membrane potential)
The mitochondrion plays a central role in the regulation of apoptosis, and this compound directly targets this organelle to initiate cell death.
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 protein family is critical for mitochondrial integrity. This compound has been shown to modulate the expression of these proteins, favoring a pro-apoptotic state. This shift in the Bcl-2 family protein balance leads to the permeabilization of the outer mitochondrial membrane.
Autophagy Modulation
Recent studies have identified this compound as a modulator of autophagy, an intracellular catabolic process responsible for the degradation of cytoplasmic materials. nih.gov The compound's influence on autophagy contributes to its pharmacological effects, including neuroprotection and anti-tumor activities. nih.gov
In certain cell types, such as TM3 Leydig cells, treatment with the parent compound triptolide leads to an increase in autophagy. nih.gov This is evidenced by the formation of autophagosomes and an increase in the conversion of microtubule-associated protein light chain 3 (LC3-I) to its membrane-bound form (LC3-II), a key indicator of autophagy induction. nih.gov In this context, autophagy appears to play a protective role, antagonizing apoptosis induced by the compound. nih.gov This suggests a complex relationship where the modulation of autophagy can either contribute to cell death or act as a survival mechanism, depending on the cellular context.
Cell Cycle Arrest Mechanisms
This compound exerts significant anti-proliferative effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing. The specific phase of the cell cycle that is halted can vary depending on the cell type and the concentration of the compound.
G1 Phase Arrest: In colon cancer cells, the compound can induce a G1 cell cycle arrest by inhibiting the transcriptional activation of E2F1, a key regulator of the G1-S transition. nih.gov
S Phase Arrest: In human renal cell carcinoma and melanoma cells, exposure to the parent compound triptolide leads to an accumulation of cells in the S phase. nih.govresearchgate.net This arrest is attributed to the reduced expression of critical cell cycle checkpoint regulators, including cyclin A, cyclin B, CDK1, and CDK2. nih.govresearchgate.net
G2/M Phase Arrest: In other cancer models, the compound has been shown to block cells in the G2 phase of the cell cycle. nih.gov
This ability to halt cell division at various checkpoints underscores its potential as an anticancer agent. frontiersin.org
Table 1: Effects of Triptolide on Cell Cycle Progression in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Changes |
|---|---|---|---|
| HCT116 & HT29 | Colon Cancer | G1 Arrest | Inhibition of E2F1 transcriptional activation |
| 786-0 & OS-RC-2 | Renal Cell Carcinoma | S Phase Accumulation | Reduced expression of Cyclin A, Cyclin B, CDK1, CDK2 |
| A375.S2 | Melanoma | S Phase Arrest | Inhibition of Cyclin A and CDC25A expression |
| HCT116 | Colon Cancer | G2 Phase Block | Not specified |
Interaction with Specific Cellular Targets and Proteins
The diverse biological activities of this compound are rooted in its ability to directly interact with and modify the function of specific and crucial cellular proteins.
Covalent Modification of Nucleophilic Protein Side Chains
A primary mechanism of action for this class of compounds is the covalent modification of proteins. nih.gov The triptolide structure contains a 12,13-epoxide group, which is highly electrophilic. mdpi.com This epoxide ring can react with nucleophilic side chains of amino acids on proteins, particularly the thiol group of cysteine residues, forming a stable, irreversible covalent bond. nih.govdenistitovlab.orgnih.gov This permanent modification can alter the protein's conformation and inhibit its function, accounting for the compound's potent and irreversible inhibitory effects. nih.gov
XPB Subunit of Transcription Factor TFIIH as a Molecular Target
A key and physiologically relevant target of this compound is the Xeroderma Pigmentosum group B (XPB) protein. mdpi.comnih.gov XPB is a large, 90-kDa subunit of the general transcription factor TFIIH, a complex essential for both transcription initiation by RNA Polymerase II and nucleotide excision repair (NER). nih.govnih.gov
The compound covalently binds to a specific cysteine residue, Cys342, within the XPB protein. denistitovlab.orgnih.govescholarship.org This modification directly inhibits the DNA-dependent ATPase activity of XPB, without which TFIIH cannot function properly. nih.govresearchgate.net The consequences are profound: a global inhibition of transcription and a compromised ability of the cell to repair DNA damage, which ultimately leads to apoptosis. mdpi.comnih.gov The identification of XPB as a direct target explains many of the compound's observed biological effects, including its anti-inflammatory and anti-tumor activities. nih.gov
Heat Shock Proteins as Targets
This compound also targets the cellular heat shock response system. It acts as an inhibitor of this critical cell survival pathway, which is often overactive in cancer cells. nih.gov The compound has been shown to decrease the expression of Heat Shock Protein 70 (HSP70) at both the mRNA and protein levels. nih.gov The mechanism involves preventing the transactivation function of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. nih.govresearchgate.net While this compound does not stop HSF1 from forming trimers or binding to DNA, it blocks the final step required for it to activate gene expression. nih.gov By inhibiting the protective heat shock response, the compound renders cancer cells more sensitive to stress-induced cell death. nih.govnih.gov
Table 2: Key Protein Targets of this compound and Mechanism of Interaction
| Protein Target | Cellular Function | Mechanism of Interaction | Consequence of Interaction |
|---|---|---|---|
| XPB (a subunit of TFIIH) | Transcription, DNA Repair | Covalent modification of Cys342 via the 12,13-epoxide group. denistitovlab.orgnih.gov | Inhibition of DNA-dependent ATPase activity, leading to global transcription inhibition and apoptosis. nih.govnih.gov |
| HSF1 | Heat Shock Response | Abrogates the transactivation function of HSF1. nih.gov | Prevents inducible expression of heat shock genes (e.g., HSP70), sensitizing cells to stress. nih.gov |
Antioxidant Mechanisms and Oxidative Stress Regulation
This compound exhibits a dual role in regulating oxidative stress. While some cellular processes it induces can generate reactive oxygen species (ROS), it also possesses significant antioxidant capabilities. aging-us.comnih.gov
The compound has been shown to protect cells, such as retinal pigment epithelial (RPE) cells, from oxidative damage. aging-us.comnih.gov This protective effect is mediated through the activation of the PI3K/Akt/Nrf2 signaling pathway. aging-us.comnih.gov Activation of this pathway promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes. aging-us.com This leads to an increase in the levels of antioxidant factors like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn reduces the generation of ROS and mitigates oxidative damage. aging-us.comnih.gov By attenuating oxidative stress, this compound can also suppress inflammatory responses triggered by oxidative damage. nih.gov
Table 3: Mentioned Compounds
Activation of Nrf2-Mediated Antioxidant Response
Information not available.
Data Table: Research Findings on this compound and Nrf2 Activation
| Study Model | Key Findings | Molecular Targets |
| N/A | No publicly available research data found. | N/A |
| N/A | No publicly available research data found. | N/A |
| N/A | No publicly available research data found. | N/A |
Structure Activity Relationship Sar Studies of Epo 3oh Triptolide and Its Analogues
Importance of Epoxide Moieties for Biological Activity
The epoxide groups on the triptolide (B1683669) molecule are fundamental to its biological functions. europeanreview.org Triptolide possesses three epoxide groups: at the C-7,8, C-9,11, and C-12,13 positions. nih.gov Research has demonstrated that these are not all equivalent in their contribution to the molecule's activity.
The 12,13-epoxide is considered especially crucial for triptolide's biological action. nih.gov It is believed to be the primary site for nucleophilic attack, enabling the molecule to form a covalent bond with cysteine residues on target proteins. nih.govfrontiersin.org One of the most significant molecular targets identified for triptolide is the XPB subunit of the general transcription factor TFIIH. frontiersin.org The covalent interaction, mediated by the 12,13-epoxide ring opening, inhibits the ATPase and helicase activity of XPB, leading to a global shutdown of RNA polymerase II-mediated transcription. nih.govfrontiersin.org Interestingly, the selective opening of the C-12,13 epoxide ring has been shown to abolish the immunosuppressive activity of triptolide while largely preserving its anti-inflammatory effects. nih.gov
The 9,11-epoxide, in conjunction with the C-14 hydroxyl group, has been suggested as necessary for the compound's antitumor effects. nih.gov Modifications at the C-9 and C-11 positions can be explored to potentially enhance biological activity. europeanreview.org
Impact of Hydroxyl Group Positioning and Modifications
The C-14 β-hydroxyl (β-OH) group is another critical pharmacophore and a primary site for chemical modification. europeanreview.orgnih.gov This functional group is essential for the potent anticancer activity of triptolide. researchgate.net Its presence is a key factor, but it also serves as a strategic handle for creating derivatives with improved properties. europeanreview.orgnih.gov
Modifications at the C-14 position have been extensively explored to create prodrugs with enhanced water solubility and potentially reduced toxicity. nih.govmdpi.com For instance, esterification at this site can improve the pharmacokinetic profile of the parent compound. europeanreview.org Replacing the C-14 hydroxyl group with fluorine has been shown to yield a product with good anticancer activity. europeanreview.org However, oxidation of the C-14 hydroxyl to a ketone results in a marked decrease in anti-inflammatory and immunosuppressive activities. europeanreview.orgnih.gov
The introduction of hydroxyl groups at other positions on the triptolide scaffold can also significantly impact its biological profile. A notable example is the development of (5R)-5-hydroxytriptolide (LLDT-8), where the introduction of a hydroxyl group at the C-5 position significantly reduces toxicity while maintaining potent immunosuppressive and anti-cancer activities. europeanreview.orgmdpi.com
Strategic Derivatization for Enhanced Efficacy in Preclinical Models
The significant therapeutic potential of triptolide has been hampered by its poor water solubility and narrow therapeutic window. acs.orgnih.gov This has driven the strategic development of derivatives and prodrugs designed to overcome these limitations. The goal is to improve bioavailability, reduce systemic toxicity, and enhance efficacy in preclinical models. mdpi.comfrontiersin.org
One of the most successful strategies has been the creation of water-soluble prodrugs by modifying the C-14 hydroxyl group. mdpi.com Minnelide (B609045), a phosphonooxymethyl prodrug of triptolide, is a prime example. frontiersin.orgacs.org It demonstrates significantly improved water solubility (over 3600 times that of triptolide) and has shown efficacy in multiple preclinical cancer models, including pancreatic, ovarian, and lung cancer. acs.orggenesandcancer.com Minnelide is designed to be rapidly converted to the active triptolide in vivo. acs.org
Another important derivative is (5R)-5-hydroxytriptolide (LLDT-8), which has a hydroxyl group introduced at the C-5 position. frontiersin.org This modification leads to a favorable safety profile with reduced toxicity while retaining the potent immunosuppressive and anti-inflammatory activities of the parent compound. frontiersin.orgmdpi.commdpi.com LLDT-8 has progressed to clinical trials for treating conditions like rheumatoid arthritis. mdpi.commdpi.com
PG490-88 (also known as triptolide succinate) is another water-soluble derivative that has entered clinical trials. frontiersin.orgnih.gov It is a succinate (B1194679) salt analog of triptolide that has demonstrated efficacy in preclinical models of cancer and pulmonary fibrosis. frontiersin.org
These derivatization efforts highlight how targeted chemical modifications can transform a potent but problematic natural product into viable clinical candidates with enhanced therapeutic indices.
Table 1: Key Triptolide Derivatives and Their Preclinical Features
Structure-Based Drug Design Approaches
The advancement of computational chemistry has enabled the use of structure-based drug design (SBDD) to rationally develop novel triptolide analogues. nih.govgardp.orgdrugdiscoverynews.com SBDD utilizes the three-dimensional structural information of a biological target to design molecules that can bind with high affinity and selectivity. drugdiscoverynews.comarxiv.org
Molecular docking, a key component of SBDD, has been employed to simulate the interaction between triptolide derivatives and their protein targets. gardp.orgrsc.org For example, docking studies have been used to model the binding of triptolide to the XPB subunit of TFIIH, providing insights into the critical interactions, such as the covalent bond formed by the 12,13-epoxide with a specific cysteine residue. frontiersin.org These computational models help explain the SAR data and guide the design of new compounds with potentially altered or improved binding characteristics.
Reverse docking strategies have also been utilized, where a compound like triptolide is computationally screened against a library of potential protein targets to identify new biological interactions. rsc.org This approach led to the identification of the human estrogen receptor alpha (ERα) as a potential low-affinity target for triptolide and its analogues, triptonide (B1683670) and triptriolide, an interaction that was later validated experimentally. rsc.org
Molecular dynamics simulations provide a more dynamic view of the ligand-target interactions, modeling the behavior and conformational changes of the complex over time. gardp.org These computational approaches, combined with experimental validation, are powerful tools for optimizing lead compounds. They allow for the prediction of how structural changes will affect binding and activity, accelerating the development of derivatives with enhanced efficacy and better safety profiles. gardp.orgdrugdiscoverynews.com
Table 2: Compound Names Mentioned
Biosynthesis and Biotechnological Production Approaches for Epo 3oh Triptolide Precursors and Analogues
Elucidation of Epo-3OH-triptolide Biosynthetic Pathway Intermediates (e.g., miltiradiene (B1257523), dehydroabietic acid)
The biosynthetic pathway to triptolide (B1683669) is believed to involve abietane-type diterpenoids. Proposed pathways suggest miltiradiene and dehydroabietic acid as central key intermediates mdpi.comsemanticscholar.org. Miltiradiene is formed from geranylgeranyl diphosphate (B83284) (GGPP) through the action of diterpene synthases nih.govmdpi.com. Dehydroabietic acid is subsequently produced from dehydroabietadiene, which can be derived from miltiradiene mdpi.comsemanticscholar.org. Dehydroabietic acid has been reported as a metabolite in T. wilfordii cell cultures and is considered a key intermediate in proposed pathways towards triptolide mdpi.com. Recent research indicates that dehydroabietic acid is an intermediate in the biosynthesis of abietane-type diterpenes in T. wilfordii, including triptolide, tripdiolide, and 2-epitripdiolide researchgate.net.
Identification and Characterization of Key Biosynthetic Enzymes (e.g., TwTPS9, TwTPS27, TwGGPPS, TwDXS, CYP82Ds, Cytochrome P450s)
Several key enzymes involved in the biosynthesis of triptolide precursors have been identified and characterized, primarily in Tripterygium wilfordii. The initial steps involve the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways nih.gov. Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the successive condensation of IPP and DMAPP to form GGPP nih.gov. TwGGPPS is involved in this step researchgate.netnih.gov. TwDXS is also a key enzyme in the upstream precursor pathway researchgate.netnih.gov.
Diterpene synthases (diTPSs) play a crucial role in cyclizing GGPP to form the core diterpene skeletons. Specifically, the pair of TwTPS9 and TwTPS27 from T. wilfordii have been found to catalyze the successive cyclization of GGPP to miltiradiene nih.govmdpi.comsemanticscholar.org. TwTPS7v2 and TwTPS9v2 were confirmed to generate copalyl diphosphate (CPP) from GGPP, and TwTPS27v2 can catalyze the formation of miltiradiene from CPP nih.gov. RNA interference experiments showed that decreased expression of TwTPS7v2, TwTPS9v2, and TwTPS27v2 affects the accumulation of triptolide nih.gov.
Cytochrome P450 monooxygenases (CYP450s) are essential for downstream oxidation and modification steps in diterpenoid biosynthesis. CYP450s are known to catalyze the formation of triptolide from miltiradiene, although the complete set of involved CYP450s is not fully elucidated researchgate.net. CYP720B4 from Sitka spruce (Picea sitchensis) has been shown to convert miltiradiene to dehydroabietic acid, suggesting that dehydroabietic acid is an important intermediate nih.gov. Recent research indicates that CYP728B70 is potentially the first CYP450 in the triptolide biosynthesis pathway, converting miltiradiene and abietatriene (B1232550) to the corresponding alcohol and dehydroabietic acid through two consecutive oxidation steps nih.gov. CYP72D19 from T. wilfordii catalyzes the C-2 hydroxylation of abietane-type diterpenoids like dehydroabietic acid researchgate.net. CYP82D274 and CYP82D263 have been identified as 14-hydroxylases that catalyze steps in triptolide biosynthesis, showing significant affinity to dehydroabietic acid researchgate.netnih.gov.
Metabolic Engineering Strategies for Enhanced Yields in Heterologous Hosts
Metabolic engineering is a key strategy for improving the production of valuable secondary metabolites like triptolide and its precursors in heterologous hosts nih.gov. Saccharomyces cerevisiae (yeast) and Escherichia coli are commonly used hosts due to their genetic tractability and established fermentation technologies mdpi.comsemanticscholar.orgnih.govnih.govnih.gov.
Strategies employed include the introduction and optimization of heterologous biosynthetic pathways. For example, a biosynthetic route to dehydroabietic acid was established by transient expression of enzymes from T. wilfordii and Sitka spruce in Nicotiana benthamiana mdpi.comsemanticscholar.orgnih.gov. This pathway, combining TwTPS9, TwTPS27, and PsCYP720B4, yielded dehydroabietic acid mdpi.comsemanticscholar.orgnih.gov. Reassembling this pathway in engineered yeast strains has resulted in scalable in vivo production of dehydroabietic acid from glucose mdpi.comnih.gov.
Overexpression of key biosynthetic genes in T. wilfordii hairy roots has also been explored to enhance triptolide production. Overexpression of TwTPS9 and TwTPS27 individually significantly increased triptolide content researchgate.netnih.gov. Co-expression of both TwTPS9 and TwTPS27 resulted in a more substantial increase researchgate.netnih.gov. Further overexpression of TwGGPPS and TwDXS in addition to TwTPS9 and TwTPS27 led to the highest triptolide production reported in this study researchgate.netnih.gov.
Production of the precursor 14-hydroxy-dehydroabietic acid has also been successfully achieved in engineered Saccharomyces cerevisiae researchgate.netnih.gov.
Data Table: Impact of Gene Overexpression on Triptolide Production in T. wilfordii Hairy Roots
| Genes Overexpressed | Fold Increase in Triptolide Content (vs. Control) |
| TwTPS9 | 1.60 |
| TwTPS27 | 1.42 |
| TwTPS9 and TwTPS27 | ~2.72 |
| TwTPS9, TwTPS27, TwGGPPS, TwDXS | 3.18 |
Data based on research findings researchgate.netnih.gov.
Synthetic Biology Approaches for Novel Analogue Production
Synthetic biology approaches are being utilized to engineer microorganisms for the production of valuable biochemicals, including fatty acid derivatives and potentially diterpenoid analogues science.gov. By designing and constructing artificial genetic circuits and pathways, synthetic biology allows for the production of natural products and novel compounds that may not exist in nature or are difficult to obtain through traditional methods nih.govscience.govepo.org.
In the context of triptolide and its analogues, synthetic biology can be applied to refactor metabolic pathways in heterologous hosts to not only increase the yield of known compounds but also to create novel structures. This involves the modular assembly of genes encoding enzymes from different organisms or engineered enzymes with altered specificities nih.gov. While the search results specifically mention the production of a novel analog tentatively identified as 'miltiradienic acid' through the expression of T. wilfordii and Sitka spruce enzymes in Nicotiana benthamiana, this highlights the potential for generating modified diterpenoid structures mdpi.comsemanticscholar.orgnih.gov.
The successful production of dehydroabietic acid and 14-hydroxy-dehydroabietic acid in engineered yeast demonstrates the feasibility of using synthetic biology platforms for producing triptolide precursors and potentially modified analogues mdpi.comnih.govresearchgate.netnih.gov. Future efforts could involve introducing and manipulating genes responsible for specific hydroxylation or epoxidation steps to guide the biosynthesis towards desired this compound or other novel oxidized diterpenoid structures.
Advanced Research Methodologies in Epo 3oh Triptolide Studies
In Vitro Cellular Assay Systems (e.g., proliferation, apoptosis, gene expression, cytokine production)
In vitro cellular assay systems are fundamental tools in the initial assessment of a compound's biological activity. These assays allow researchers to study the effects of Epo-3OH-triptolide on various cellular processes in a controlled environment. Common assays include those measuring cell proliferation, apoptosis (programmed cell death), gene expression, and cytokine production.
Cell proliferation assays, such as those utilizing luminescent and colorimetric methods, are used to determine how this compound affects the growth and division of cells, often quantified by IC50 values. epo-berlin.com Assays like the MTT assay and EdU assay are also employed to analyze cell viability and proliferation. researchgate.net
Apoptosis assays are crucial for evaluating a compound's ability to induce cell death. These can involve detecting changes in the plasma membrane, such as phosphatidylserine (B164497) translocation, often measured using Annexin V binding via flow cytometry or cell imaging. researchgate.netbdbiosciences.com Other methods include analyzing caspase activation and DNA fragmentation. epo-berlin.combdbiosciences.com For example, studies on triptolide (B1683669), a related compound, have shown it can induce apoptosis in various cancer cells, with the mechanism varying by cell type. thno.org Triptolide has been shown to trigger apoptosis in lung cancer cells via the extrinsic pathway, increasing the expression levels of genes like CASP3, CASP7, CASP8, CASP9, FAS, and FADD. mdpi.com Western blotting and ELISA can be used to detect protein levels involved in apoptosis, such as CASP3. mdpi.com
Gene expression analysis techniques, such as quantitative real-time PCR (qPCR) and quantitative mRNA expression analyses (qRT-PCR), are used to investigate how this compound modulates gene activity. epo-berlin.commdpi.com Western blotting is employed to assess protein levels. epo-berlin.commdpi.com These methods can reveal the molecular pathways affected by the compound. For instance, triptolide was found to regulate mRNA and protein levels of core targets in thyroid cancer cells, increasing CDKN1A and TP53 while reducing c-JUN and RELA expression. nih.gov
Cell-based assays also measure functional aspects like cytokine secretion and intracellular cytokine signaling. bdbiosciences.com These assays can help understand the compound's impact on immune responses and inflammatory pathways. bdbiosciences.com
Data from In Vitro Assays (Example based on triptolide findings, as specific this compound data was not extensively available in snippets):
| Assay Type | Measured Parameter | Key Finding (Example with Triptolide) | Method Used |
| Proliferation | Cell viability/growth | Inhibition of thyroid cancer cell proliferation. nih.gov | MTT, EdU, Colony formation, Luminescent/Colorimetric assays. epo-berlin.comresearchgate.net |
| Apoptosis | Induction of cell death | Induction of apoptosis in thyroid cancer cells. nih.gov | Annexin V binding (Flow cytometry/Imaging), Caspase activation, DNA fragmentation. researchgate.netbdbiosciences.com |
| Gene Expression | mRNA levels | Increased CDKN1A and TP53 mRNA, decreased c-JUN and RELA mRNA. nih.gov | qRT-PCR. epo-berlin.commdpi.com |
| Protein Expression | Protein levels | Increased CDKN1A and phospho-p53 protein, decreased phospho-c-JUN and phospho-NF-κB p65 protein. nih.gov | Western Blotting, ELISA. epo-berlin.commdpi.com |
| Cytokine Production | Secreted immune factors | Can affect inflammatory pathways (inferred from triptolide studies). nih.gov | Intracellular cytokine signaling assays. bdbiosciences.com |
In Vivo Preclinical Animal Models (e.g., xenograft, genetically engineered, disease-induced)
In vivo preclinical animal models are essential for evaluating the efficacy and mechanisms of this compound in a complex biological system that mimics human physiology or disease conditions. These models provide insights that cannot be obtained from in vitro studies alone, such as the effects of the compound on tumor growth, metastasis, and the immune system within a living organism.
Xenograft models are widely used, particularly in cancer research, where human tumor cells or tissues are implanted into immunodeficient mice. nih.govnih.govxenograft.net These models allow for the in vivo testing of compounds against human tumors and the assessment of tumor growth inhibition. xenograft.net Patient-derived xenograft (PDX) models, which use fresh tumor tissues from patients, are considered more advanced as they better preserve the molecular properties of patient cancers. nih.govxenograft.netpreprints.orgcsmres.co.uk While valuable for assessing anti-tumor effects, a limitation of xenograft models is the requirement for immunodeficient mice, which restricts the study of immune system involvement. preprints.org
Genetically engineered mouse models (GEMMs) are developed to carry specific genetic alterations that lead to the development of diseases, including various types of cancer. nih.govcsmres.co.uk These models can accurately recapitulate the human disease condition and are valuable for understanding tumorigenesis and evaluating therapeutic approaches. nih.govcsmres.co.uk
Disease-induced animal models are created by introducing a stimulus, such as a chemical carcinogen, to induce a specific disease state. nih.govnih.govpreprints.org For example, chemical carcinogen-induced models are used in cancer research, like the 4NQO-induced oral squamous cell carcinoma (OSCC) mouse model. nih.gov These models are useful for studying disease pathogenesis and evaluating potential therapies within a more physiologically relevant context. nih.govpreprints.org
Preclinical models are utilized at different stages of drug discovery, often in a hierarchical manner of increasing complexity and physiological relevance. nih.gov Evaluating compounds in a variety of models can help mimic the heterogeneity of human diseases and inform dose levels and regimens for clinical trials. nih.gov
Omics Technologies for Target Identification and Pathway Analysis (e.g., proteomics, transcriptomics, metabolomics)
Omics technologies provide a high-throughput, comprehensive view of biological systems at the molecular level, making them invaluable for identifying the targets of this compound and analyzing the pathways it affects. These technologies include transcriptomics, proteomics, and metabolomics. biobide.comhumanspecificresearch.orgnih.govscielo.org.mx
Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell or tissue, providing insights into gene expression levels. biobide.comhumanspecificresearch.orgscielo.org.mx Techniques like next-generation sequencing (NGS) and microarrays are used for transcriptomic studies. biobide.comscielo.org.mx
Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. biobide.comhumanspecificresearch.orgnih.govscielo.org.mx Mass spectrometry is a key technology used in proteomics. biobide.comscielo.org.mx
Metabolomics involves the comprehensive analysis of small-molecule metabolites within biological samples. biobide.comhumanspecificresearch.orgnih.govscielo.org.mx This field provides a snapshot of the metabolic state of a system and can reveal how a compound affects metabolic pathways. nih.gov Mass spectrometry is also commonly used in metabolomics. biobide.comscielo.org.mx
Integrating data from multiple omics technologies (multi-omics) provides a more holistic understanding of biological systems and the complex interactions across different molecular layers. humanspecificresearch.orgnih.govmetwarebio.com This integrated approach can aid in identifying potential therapeutic targets and elucidating disease mechanisms. humanspecificresearch.orgmetwarebio.com For example, integrating transcriptomics and metabolomics can help identify regulatory pathways connecting gene expression and metabolic outcomes. metwarebio.com Similarly, combining proteomics and metabolomics can clarify how proteins influence metabolite changes and their genetic basis. nih.gov Omics data can also be used to identify biomarkers for disease susceptibility, prognosis, and treatment response. humanspecificresearch.orgscielo.org.mx
Computational and Systems Biology Approaches (e.g., inverse molecular docking, network pharmacology)
Computational and systems biology approaches are increasingly used in conjunction with experimental methods to understand the mechanisms of compounds like this compound. These methods leverage computational power and biological data to predict interactions, analyze complex networks, and identify potential targets and pathways.
Network pharmacology is a systems biology-based approach that analyzes the interactions within biological networks to understand how a drug affects multiple targets and pathways simultaneously. thno.orgnih.govimrpress.comnih.gov This approach can help to reveal the complex mechanisms of action of compounds and identify key nodes or pathways involved in their therapeutic effects. thno.orgnih.govimrpress.com Databases containing information on drug-target and disease-target relationships are utilized in network pharmacology studies. nih.govimrpress.comnih.gov For instance, network pharmacology has been used to investigate the mechanisms of traditional Chinese medicines, including those containing triptolide, by constructing networks of "drugs-components-targets" and protein-protein interactions. nih.govnih.gov Enrichment analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG), are performed to identify the biological processes and pathways associated with the predicted targets. nih.govimrpress.comnih.gov
Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (like this compound) and a target protein. thno.orgnih.govimrpress.comnih.gov This method helps to identify potential protein targets and understand the nature of the compound-target interaction at the molecular level. thno.orgnih.govimrpress.com Molecular docking can be used to verify the binding between key targets identified through network pharmacology and the compound. nih.govnih.gov Tools like AutoDock Vina and software like PyMOL are used for docking simulations and visualization. nih.gov Inverse molecular docking, a related approach, can be used to predict potential targets for a given compound by docking it against a library of protein structures. cjnmcpu.com
These computational methods, when integrated with experimental data, provide a powerful framework for elucidating the complex biological effects of this compound and guiding further research.
Immunological Assessment Techniques in Preclinical Models (e.g., flow cytometry, immunohistochemistry)
Assessing the impact of this compound on the immune system in preclinical models is crucial, especially given the compound's potential in diseases with an immunological component. Techniques such as flow cytometry and immunohistochemistry are widely used for this purpose. transcurebioservices.comcellsignal.comnih.govresearchgate.net
Flow cytometry is a powerful technique that allows for the quantitative and qualitative analysis of cell populations based on the expression of cell surface and intracellular markers. transcurebioservices.comcellsignal.comnih.govresearchgate.net It is extensively used for immunophenotyping, which involves identifying and characterizing different immune cell subsets (e.g., T cells, B cells, myeloid cells) in various tissues, including spleen, lymph nodes, and tumors. transcurebioservices.comcellsignal.com Flow cytometry can also be used to assess cytokine production by immune cells and analyze intracellular signaling pathways. bdbiosciences.comtranscurebioservices.com Advanced flow cytometry systems allow for the detection of complex human and mouse immune cell panels. transcurebioservices.com
Immunohistochemistry (IHC) is a technique that uses antibodies to visualize the location and expression levels of specific proteins within tissue samples. transcurebioservices.comcellsignal.comnih.govresearchgate.net IHC provides valuable information about the tissue architecture and the spatial distribution of immune cells and other biomarkers. transcurebioservices.comcellsignal.com It can complement flow cytometry by providing contextual information about the cellular environment. cellsignal.com IHC is used to evaluate immune infiltration into tissues, assess biomarker expression, and study tissue morphology. transcurebioservices.com Both flow cytometry and IHC are applied to investigate the phenotype and function of immune cells in preclinical models. researchgate.net
These immunological assessment techniques are vital for understanding how this compound interacts with the immune system, its potential immunomodulatory effects, and its efficacy in diseases where immune responses play a significant role.
Future Research Directions for Epo 3oh Triptolide
Discovery of Novel Molecular Targets and Unexplored Mechanistic Insights
Understanding the precise molecular targets and intricate mechanisms of action of Epo-3OH-triptolide is a crucial area for future research. While triptolide (B1683669) is known to interact with various targets such as XPB, NF-κB, and heat shock proteins (HSP70 and HSP90), among others, it is important to determine if this compound exhibits distinct binding profiles or modulates unique signaling pathways. wikipedia.orgmdpi.comnih.govnih.govresearchgate.net Research indicates that modifications to the triptolide structure, such as at the 9,11-epoxide or C-12 position, can influence its activity and potentially its targets. mdpi.com Future studies should aim to definitively identify the primary molecular targets of this compound and elucidate the downstream signaling cascades affected. This could involve advanced proteomic screens, biochemical assays, and genetic approaches to uncover specific interactions. Furthermore, exploring unexplored mechanistic insights beyond the established pathways of triptolide, such as its impact on cellular metabolism, epigenetics, or the tumor microenvironment, will be vital for understanding its full therapeutic potential. nih.gov
Development of Advanced Delivery Systems for Preclinical Applications
A significant challenge associated with triptolide and its derivatives, including this compound, is their poor water solubility and potential for toxicity, which limits their systemic administration and therapeutic index. researchgate.netmdpi.commdpi.com Therefore, a key future research direction is the development of advanced delivery systems specifically tailored for this compound for preclinical applications. Various strategies are being explored for triptolide, such as liposomes, polymer micelles, nanoparticles, and exosomes. mdpi.com Transdermal delivery systems are also under investigation. researchgate.net
Future research should focus on encapsulating this compound within these or novel nanocarriers to improve its solubility, enhance its stability, prolong its circulation half-life, and facilitate targeted delivery to specific tissues or cells, potentially reducing off-target toxicity. mdpi.comnih.gov Preclinical studies evaluating the pharmacokinetics, biodistribution, and efficacy of this compound delivered via these advanced systems in relevant disease models are essential. Challenges such as achieving sustained release, improving tumor tissue penetration, and optimizing in vivo elimination need further investigation. mdpi.com
Examples of delivery systems being explored for triptolide that could be adapted for this compound include:
| Delivery System Type | Potential Advantages for this compound |
| Liposomes | Improved solubility, reduced toxicity, targeted delivery potential |
| Polymer Micelles | Enhanced solubility, controlled release, targeted delivery potential |
| Nanoparticles | Targeted delivery, intracellular uptake, improved bioavailability |
| Exosomes | Natural carriers, biocompatibility, targeted delivery potential |
| Transdermal Systems | Localized delivery, reduced systemic exposure |
Exploration of Combination Strategies in Diverse Preclinical Disease Models
Given the multi-faceted biological activities of the triptolide class, exploring combination strategies involving this compound with other therapeutic agents in diverse preclinical disease models represents a promising avenue for future research. Combining this compound with existing therapies could lead to synergistic effects, allowing for lower doses of each agent, potentially reducing toxicity while enhancing efficacy. biomedres.usnih.govoncotarget.com
Preclinical studies have investigated triptolide in combination with various drugs, including dexamethasone (B1670325) for rheumatoid arthritis, ONC201 and ONC206 for diffuse midline glioma, and TRAIL or celastrol (B190767) for cancer. biomedres.usnih.govoncotarget.comnih.gov Future research should evaluate the efficacy of this compound in combination with a range of therapeutic partners in relevant in vitro and in vivo models of diseases where the triptolide class has shown activity, such as inflammatory disorders, autoimmune diseases, and various cancers. ontosight.ainih.govbiomedres.usepo-berlin.comnih.gov Identifying optimal drug combinations and understanding the synergistic mechanisms at a molecular level will be critical for advancing these strategies.
Examples of preclinical disease models where combination therapies with triptolide have been explored include:
| Disease Model | Potential Combination Partners (based on triptolide research) |
| Rheumatoid Arthritis | Dexamethasone biomedres.us |
| Diffuse Midline Glioma | ONC201, ONC206 nih.gov |
| Cholangiocarcinoma | TRAIL nih.gov |
| Various Cancers | Celastrol oncotarget.com, Oxaliplatin nih.gov |
| Hepatocellular Carcinoma | Sorafenib oncotarget.com |
Rational Design of Next-Generation Analogues with Improved Preclinical Profiles
The development of analogues with improved pharmacological properties is a crucial step in translating the potential of natural products like triptolide into clinically viable drugs. mdpi.comnih.gov Future research should focus on the rational design and synthesis of next-generation this compound analogues with enhanced preclinical profiles. This involves modifying the chemical structure of this compound to improve properties such as water solubility, metabolic stability, target specificity, and reduced toxicity, while retaining or enhancing desired biological activities. mdpi.com
Knowledge gained from studying the structure-activity relationships of triptolide and its existing analogues, such as minnelide (B609045) and glutriptolide, can inform the design of novel this compound derivatives. wikipedia.org Computational modeling and medicinal chemistry approaches can be employed to design and synthesize targeted modifications. Preclinical evaluation of these novel analogues in terms of their efficacy, pharmacokinetics, and toxicity will be essential to identify candidates with superior profiles for further development.
Unlocking Full Biosynthetic Potential for Sustainable Production
This compound, like triptolide, is derived from natural sources, particularly Tripterygium wilfordii. ontosight.ai Ensuring a sustainable and scalable supply of this compound is important for future research and potential therapeutic use. Unlocking the full biosynthetic potential of the plant or developing alternative production methods is a key area for future research.
Research is ongoing to enhance the production of triptolide through metabolic engineering in Tripterygium wilfordii hairy roots by overexpressing key biosynthetic genes. nih.gov Applying similar metabolic engineering strategies to enhance the specific production of this compound within the plant or in engineered microbial systems could provide a more sustainable source. Investigating the specific biosynthetic pathway leading to this compound and identifying the enzymes involved will be crucial for optimizing its production through biotechnology. This could involve genetic manipulation of the plant or the development of synthetic biology approaches to produce the compound in a controlled environment.
Q & A
Q. Table 1: Key Characterization Parameters
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Structural confirmation | NMR, HR-MS | ≥95% purity, spectral match |
| Purity | HPLC/LC-MS | Total impurities ≤1.0% |
| Solubility | Shake-flask method | Quantified in PBS/DMSO |
Advanced: How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across preclinical studies?
Answer:
Contradictions often arise from variability in experimental design. To address this:
Q. Table 2: Common PK Variability Factors
| Factor | Impact on PK Data | Mitigation Strategy |
|---|---|---|
| Species differences | Metabolic enzyme variation | Use humanized models |
| Sampling frequency | Missed Cmax | Optimize time points |
| Analytical sensitivity | Detection limits | Cross-validate assays |
Basic: What in vitro assays are suitable for initial screening of this compound’s anti-inflammatory activity?
Answer:
Prioritize assays with clinical translatability:
- NF-κB inhibition : Luciferase reporter assays in THP-1 macrophages .
- Cytokine profiling : ELISA for IL-6, TNF-α in LPS-stimulated PBMCs .
- Dose-response validation : Include positive controls (e.g., dexamethasone) and IC50 calculations .
Advanced: How to design a study investigating off-target effects of this compound in complex biological systems?
Answer:
Use multi-omics approaches:
Q. Methodological Framework
Hypothesis : Off-target effects correlate with structural motifs (e.g., epoxide reactivity).
Experimental tiers :
- Tier 1: High-throughput screening (HTS) for kinase/GPCR off-targets.
- Tier 2: In silico docking to predict binding affinities .
Basic: What criteria ensure a feasible and novel research question on this compound’s mechanism of action?
Answer:
Apply the FINER criteria :
- Feasible : Access to validated disease models (e.g., collagen-induced arthritis).
- Interesting : Address gaps in signaling pathway crosstalk (e.g., JAK/STAT vs. MAPK).
- Novel : Explore epigenetic modulation (e.g., HDAC inhibition) not previously reported.
- Ethical : Adhere to animal welfare guidelines (3R principles).
- Relevant : Align with unmet therapeutic needs (e.g., steroid-refractory inflammation) .
Advanced: How to optimize synthetic routes for this compound to improve yield and scalability?
Answer:
Adopt Quality by Design (QbD) principles:
- Critical process parameters (CPPs) : Temperature, catalyst loading, reaction time.
- Design of Experiments (DoE) : Use factorial designs to identify optimal conditions .
- Green chemistry metrics : Evaluate E-factor (waste per product unit) and atom economy .
Q. Table 3: Synthetic Optimization Workflow
| Step | Objective | Tool/Method |
|---|---|---|
| Route scouting | Minimize steps | Retrosynthetic analysis |
| Process optimization | Maximize yield | DoE with response surface |
| Sustainability | Reduce waste | E-factor calculation |
Basic: How to validate target engagement of this compound in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts .
- RNA interference (RNAi) : Knockdown putative targets (e.g., HSP90) and assess rescue effects .
Advanced: What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
